molecular formula C15H14FNO B312284 N-(2,6-dimethylphenyl)-3-fluorobenzamide

N-(2,6-dimethylphenyl)-3-fluorobenzamide

Cat. No.: B312284
M. Wt: 243.28 g/mol
InChI Key: OYQOJVXUTFMYCN-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-fluorobenzamide is a benzamide derivative featuring a 3-fluorobenzoyl group attached to a 2,6-dimethyl-substituted aniline moiety. The substitution pattern—two methyl groups on the phenyl ring and a fluorine at the meta position of the benzamide—may influence its physicochemical properties, including solubility, stability, and biological activity.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

OYQOJVXUTFMYCN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,6-dimethylphenyl)-3-fluorobenzamide with analogous benzamide derivatives, focusing on substitution patterns, synthetic routes, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzamide Substituents on Phenyl Ring Key Applications Reference
This compound 3-Fluoro 2,6-Dimethyl Likely agrochemical (inferred)
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-Fluoro 2,3-Difluoro Structural studies
N-(2,6-Difluoro-3-hydroxyphenyl)-2,6-difluoro-3-(3-fluorophenyl)benzamide 2,6-Difluoro (benzamide) 2,6-Difluoro-3-hydroxy, 3-fluorophenyl Experimental synthesis
Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) Methoxyacetyl 2,6-Dimethyl Fungicide
N-(6-(3-(5,5-Dimethyl-4-oxoisoxazol)phenyl)pyridin-3-yl)-2,6-difluorobenzamide 2,6-Difluoro Pyridinyl-isoxazolyl Research compound (unspecified)

Key Observations

Fluorination Patterns: The target compound’s 3-fluorobenzamide group contrasts with 2-fluorobenzamide in and 2,6-difluorobenzamide in and . Fluorine position impacts electronic properties and binding affinity; meta-substitution (3-F) may reduce steric hindrance compared to ortho-substitution (2-F) . highlights the scarcity of tri-fluorinated benzamides (C₆CONHC₆ type), suggesting that mono- or di-fluorinated analogs like the target compound are more synthetically accessible .

Phenyl Ring Substitutions :

  • The 2,6-dimethylphenyl group in the target compound is shared with agrochemicals like metalaxyl (). This substitution likely enhances lipophilicity and metabolic stability compared to fluorinated phenyl rings (e.g., 2,3-difluoro in ) .

Synthetic Complexity :

  • The synthesis of polyfluorinated benzamides (e.g., ) requires multi-step reactions with fluorinated intermediates, whereas the target compound’s simpler structure (single fluorine) may streamline production .

Biological Relevance :

  • While direct activity data for the target compound are unavailable, structurally related N-(2,6-dimethylphenyl) benzamides (e.g., metalaxyl) exhibit antifungal activity by inhibiting RNA polymerase . The 3-fluoro substitution could modulate target specificity or resistance profiles.

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